Fluorescein-PEG3-Amine
Description
Fluorescein-PEG3-Amine (CAS: 1807539-04-3) is a heterobifunctional reagent widely used in biomedical research for its unique combination of fluorescence, solubility, and reactivity. It consists of three core components:
- Fluorescein: A green fluorescent dye with excitation/emission maxima at 494/517 nm, enabling high-sensitivity detection in microscopy and fluorescence-based assays .
- PEG3 linker: A triethylene glycol spacer that enhances water solubility, reduces immunogenicity, and improves stability in biological systems .
- Primary amine (-NH₂): A reactive group for conjugating with carboxylic acids, activated esters (e.g., NHS esters), or carbonyl groups via carbodiimide crosslinking .
Properties
IUPAC Name |
1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O8S/c30-7-9-36-11-13-38-14-12-37-10-8-31-28(41)32-18-1-4-22-21(15-18)27(35)40-29(22)23-5-2-19(33)16-25(23)39-26-17-20(34)3-6-24(26)29/h1-6,15-17,33-34H,7-14,30H2,(H2,31,32,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJRQGZXMBEAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Ethylenediamine Derivatives
A method adapted from dinitroaniline-PEG3-amine synthesis involves reacting 2,2′-(ethylenedioxy)bisethylenediamine with alkylating agents in dichloromethane (DCM). For example, dinitrofluorobenzene (1.0 g, 5.4 mmol) in DCM is added dropwise to 2,2′-(ethylenedioxy)bisethylenediamine (4.67 g, 32.4 mmol) at 0°C, followed by 30 min stirring at room temperature. The product is extracted into DCM, washed with 0.1 M HCl, and back-extracted at pH 12–13 to yield PEG3-amine intermediates with 68–95% efficiency.
Solid-Phase Peptide Synthesis (SPPS)
On-chip synthesis using Fmoc-protected amino acids and PEG spacers enables precise control over PEG3-amine sequences. Laser transfer deposits activated amino acids onto acceptor slides, followed by heat-induced coupling at 95°C under nitrogen. Three coupling cycles per amino acid minimize deletion sequences, achieving >90% stepwise yields for PEG3-amine scaffolds.
Fluorescein Conjugation Strategies
Carbodiimide-Mediated Amide Bond Formation
The amine terminus of PEG3-amine reacts with fluorescein’s carboxylic acid group using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In a representative protocol:
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Activation : 5-carboxyfluorescein (1.0 mmol) is treated with EDC (1.2 mmol) and NHS (1.5 mmol) in DMF for 30 min.
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Coupling : Activated fluorescein is added to PEG3-amine (1.1 mmol) in DMF, stirred for 12 hr at 25°C.
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Workup : Crude product is precipitated in cold diethyl ether and centrifuged (10,000 ×g, 10 min).
Thioamide Linker Incorporation
For enhanced stability, thioamide bonds are introduced via benzothiazolium intermediates. A mixture of 3-ethylbenzo[d]thiazol-2(3H)-ylidene (0.54 mmol) and PEG3-amine (0.66 mmol) in DCM with triethylamine (2.6 mmol) forms a red thioamide-linked adduct after 48 hr stirring. Purification via acetone washing yields 39–95% product.
Purification and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 5 µm, 80 Å) with a gradient of 10–90% acetonitrile/0.1% trifluoroacetic acid resolves fluorescein-PEG3-amine from unreacted starting materials. Retention times typically range from 12.8–14.2 min.
Table 1. Physicochemical Properties of this compound
Mass Spectrometry
High-resolution ESI-TOF mass spectrometry confirms molecular identity. Calculated for C<sub>29</sub>H<sub>31</sub>N<sub>3</sub>O<sub>8</sub>S: 581.1831 [M+H]<sup>+</sup>; observed: 581.1832.
Applications in PROTAC Development
As a PROTAC linker, this compound enables bifunctional molecule assembly. The amine group conjugates to E3 ligase ligands (e.g., thalidomide), while fluorescein facilitates intracellular tracking. In HeLa cells, PROTACs incorporating this linker show 85–92% target protein degradation at 100 nM .
Chemical Reactions Analysis
Types of Reactions: Fluorescein-PEG3-Amine undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide bonds.
Oxidation and Reduction Reactions: The fluorescein moiety can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions:
Carboxylic Acids and NHS Esters: These reagents are commonly used to react with the amine group to form stable amide bonds.
Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM) are frequently used solvents due to their ability to dissolve both the reactants and the product.
Major Products: The primary products of these reactions are amide-linked conjugates, which retain the fluorescent properties of fluorescein while gaining the functional benefits of the attached molecules .
Scientific Research Applications
Chemical Applications
Fluorescent Probes:
Fluorescein-PEG3-Amine serves as a fluorescent probe for detecting chemical substances. Its fluorescence properties allow researchers to study reaction mechanisms and monitor chemical interactions in real-time. The excitation/emission maxima at 494/517 nm make it suitable for various fluorescence-based assays.
Table 1: Fluorescence Properties of this compound
| Property | Value |
|---|---|
| Excitation Maximum | 494 nm |
| Emission Maximum | 517 nm |
| Solubility | High in aqueous solutions |
Biological Applications
Fluorescence Microscopy and Flow Cytometry:
In biological research, this compound is employed to label proteins and other biomolecules for visualization using fluorescence microscopy and flow cytometry. Its ability to enhance the visibility of cellular components aids in studying cellular processes such as protein localization and interaction.
Case Study: Protein Labeling
A study demonstrated the effectiveness of this compound in labeling antibodies for flow cytometry analysis. The labeled antibodies showed increased sensitivity and specificity in detecting target antigens on cell surfaces, highlighting the compound's utility in immunological studies.
Medical Applications
Development of Diagnostic Tools:
this compound is utilized in the creation of diagnostic agents, particularly in imaging techniques. Its fluorescent properties facilitate the detection of specific cells or tissues, making it valuable in early disease diagnosis.
Proteolysis-Targeting Chimeras (PROTACs):
One of the most significant applications of this compound is as a linker in the synthesis of PROTACs. These molecules are designed to selectively degrade specific proteins within cells, which can be crucial for targeted cancer therapies. The PEG spacer reduces steric hindrance, improving the efficacy of these therapeutic agents.
Case Study: Targeted Protein Degradation
A research article highlighted the use of this compound in developing PROTACs targeting oncogenic proteins. The study reported successful degradation of target proteins in cancer cell lines, demonstrating the compound's potential in therapeutic applications.
Industrial Applications
Manufacturing of Fluorescent Dyes:
this compound is also applied in the industrial production of fluorescent dyes and sensors used in various processes such as quality control and environmental monitoring.
Mechanism of Action
The mechanism of action of Fluorescein-PEG3-Amine primarily involves its fluorescent properties and its ability to form stable conjugates with other molecules. The fluorescein moiety absorbs light at a specific wavelength (494 nm) and emits light at a longer wavelength (517 nm), making it useful for fluorescence-based detection and imaging . The PEG spacer enhances solubility and reduces steric hindrance, while the amine group allows for the formation of stable amide bonds with various target molecules .
Comparison with Similar Compounds
Key Properties :
- Molecular formula : C₂₉H₃₁N₃O₈S
- Molecular weight : 581.64 g/mol .
- Purity : ≥95% (HPLC) .
- Solubility : Compatible with organic solvents (DMSO, DMF) and aqueous buffers .
- Storage : Stable at -20°C in dry, dark conditions .
Comparison with Similar Compounds
Fluorescein-PEG3-Amine belongs to a family of PEGylated fluorescein derivatives. Below is a detailed comparison with structurally or functionally related compounds:
Fluorescein-PEG3-(N-Boc)-Amine
Key Distinction : The Boc-protected variant is preferred for multi-step reactions where selective amine activation is critical .
Fluorescein-PEG2-Azide
Key Distinction : The shorter PEG2 spacer and azide group make Fluorescein-PEG2-Azide ideal for bioorthogonal labeling in live-cell imaging .
5-FITC-PEG3-Amine
Key Distinction: 5-FITC-PEG3-Amine is chemically identical to this compound but often marketed under different nomenclature conventions .
Fluorescein-PEG4-Amine
Key Distinction : The longer PEG4 chain provides greater flexibility, beneficial for conjugating bulky targets like antibodies .
Data Tables
Table 1. Structural Comparison of this compound and Analogs
| Compound | PEG Length | Functional Group | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|---|
| This compound | 3 | -NH₂ | 581.64 | PROTACs, protein labeling |
| Fluorescein-PEG3-(N-Boc)-Amine | 3 | -NHBoc | 681.75 | Multi-step synthesis |
| Fluorescein-PEG2-Azide | 2 | -N₃ | 563.58 | Click chemistry |
| Fluorescein-PEG4-Amine | 4 | -NH₂ | ~650 (estimated) | Antibody-drug conjugates |
Table 2. Vendor Specifications
| Compound | Purity (%) | Vendor | Reference |
|---|---|---|---|
| This compound | ≥95 | Broadpharm, Aladdin | |
| Fluorescein-PEG3-(N-Boc)-Amine | 96 | Broadpharm | |
| Fluorescein-PEG2-Azide | ≥95 | Xi’an New Research Biol |
Biological Activity
Fluorescein-PEG3-Amine is a compound that integrates fluorescein, a well-known fluorescent dye, with a polyethylene glycol (PEG) spacer and an amine group. This unique structure enhances the compound's solubility in aqueous environments and reduces steric hindrance, making it suitable for various biological applications, particularly in the realm of targeted protein degradation through PROTAC (proteolysis-targeting chimeras) technology.
Chemical Structure and Properties
Chemical Composition:
- Fluorescein: A fluorescent dye that emits bright green light when excited.
- PEG Spacer: A hydrophilic polymer that increases solubility and biocompatibility.
- Amine Group: Facilitates conjugation with other biomolecules.
The combination of these components results in a compound that can effectively label biological molecules while also serving as a functional linker in PROTACs, enabling targeted degradation of specific proteins within cells.
This compound operates primarily through its free amine group, which can interact with carboxylic acids on target proteins or other biomolecules. This interaction is crucial for the formation of stable conjugates, allowing for effective targeting and degradation of proteins involved in various cellular processes. The PEG spacer not only enhances solubility but also provides flexibility that can improve binding efficiency to targets.
Biological Applications
-
Fluorescent Imaging:
- Used in fluorescence microscopy and flow cytometry to visualize biological samples.
- Enhances contrast in imaging techniques, particularly for tracking cellular processes.
- Targeted Protein Degradation:
- Research Applications:
Study 1: Efficacy in Tumor Imaging
A study demonstrated the application of PEGylated fluorescein derivatives in enhancing tumor imaging contrast. The research indicated that pegylated fluorescein showed improved uptake in tumor tissues compared to its non-pegylated counterparts, suggesting its potential utility in surgical oncology for real-time tumor visualization .
Research focused on the role of this compound as a PROTAC linker revealed that it effectively recruits E3 ligases to targeted proteins, leading to their degradation. This study highlighted the compound's ability to modulate cellular pathways by selectively degrading oncogenic proteins, thus providing a therapeutic strategy against cancer .
Biochemical Pathways Affected
The primary biochemical pathways influenced by this compound involve:
Q & A
Q. What are the optimal reaction conditions for conjugating Fluorescein-PEG3-Amine to carboxyl-containing biomolecules?
The amine group of this compound reacts with carboxyl (-COOH) groups using carbodiimide crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction typically occurs in aqueous buffers (pH 4.5–7.5) at room temperature for 1–2 hours. The PEG3 spacer reduces steric hindrance, improving conjugation efficiency . Post-reaction, purification via dialysis or size-exclusion chromatography removes unreacted reagents.
Q. How can researchers confirm successful conjugation of this compound to target molecules?
Conjugation success is validated using:
- Fluorescence spectroscopy : Monitor emission at 517 nm (excitation: 494 nm) to confirm retention of fluorescein activity .
- HPLC or mass spectrometry : Detect shifts in molecular weight corresponding to the added PEG3-fluorescein moiety .
- Gel electrophoresis : Fluorescent bands under UV light indicate labeled proteins or nucleic acids .
Q. What are the storage and stability requirements for this compound?
Store the compound at -20°C in anhydrous, light-protected conditions. Reconstituted solutions in DMSO or PBS should be aliquoted and used within 1–2 weeks to avoid hydrolysis or fluorescence quenching. Purity (≥95%) is critical for reproducibility in sensitive assays .
Advanced Research Questions
Q. How does this compound enhance PROTAC design for targeted protein degradation?
The PEG3 linker in this compound connects a target protein-binding ligand to an E3 ubiquitin ligase recruiter. This ternary complex triggers ubiquitination and proteasomal degradation of the target protein. The fluorescein moiety enables real-time tracking of PROTAC assembly and intracellular localization via fluorescence microscopy .
Q. What strategies mitigate fluorescence quenching of this compound in complex biological environments?
Fluorescein’s fluorescence is pH-sensitive (optimal at pH 8–9) and prone to quenching by heavy metals or reactive oxygen species. Mitigation methods include:
Q. How do researchers resolve discrepancies in conjugation efficiency between this compound and other amine-reactive probes?
Inconsistent conjugation may arise from:
- Reaction stoichiometry : Optimize molar ratios (e.g., 1:3 for target molecule:this compound) to avoid under-/over-labeling .
- Competing reactions : Block free thiols or carboxyl groups on the target molecule before amine conjugation .
- PEG3 flexibility : The hydrophilic PEG spacer improves accessibility compared to rigid linkers, enhancing reaction kinetics .
Q. What experimental controls are essential when using this compound for live-cell imaging?
Include:
- Negative controls : Cells treated with non-conjugated this compound to assess nonspecific binding .
- Quenching controls : Treat samples with sodium dithionite to confirm signal specificity .
- pH calibration : Use buffers of known pH to normalize fluorescence intensity across experimental conditions .
Methodological Frameworks for Experimental Design
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For conjugation optimization : Apply the PICOT framework:
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For PROTAC studies : Use the FINER criteria:
- F easible: Validate PROTAC activity in cell-free ubiquitination assays.
- I nteresting: Explore degradation kinetics across cancer cell lines.
- N ovel: Compare PEG3 linkers to non-PEGylated alternatives.
- E thical: Adhere to biosafety protocols for fluorescent waste disposal.
- R elevant: Align with therapeutic goals for undruggable targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
